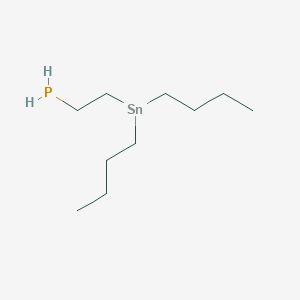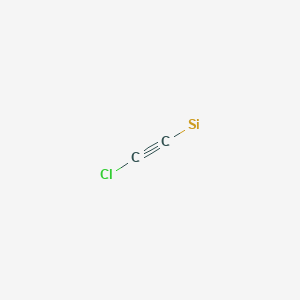
Silylethynyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloroethynyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Chloroethynyl)silane can be synthesized through several methods. One common approach involves the reaction of trichlorosilane with acetylene in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective formation of (Chloroethynyl)silane .
Industrial Production Methods
Industrial production of (Chloroethynyl)silane often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of specialized reactors and purification techniques ensures the production of high-quality (Chloroethynyl)silane suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(Chloroethynyl)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with various electrophiles.
Polymerization: (Chloroethynyl)silane can undergo polymerization reactions to form silicon-containing polymers.
Common Reagents and Conditions
Common reagents used in reactions with (Chloroethynyl)silane include nucleophiles such as amines and alcohols, as well as electrophiles like halogens and acids. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from reactions involving (Chloroethynyl)silane include substituted silanes, silicon-containing polymers, and various organosilicon compounds .
Aplicaciones Científicas De Investigación
(Chloroethynyl)silane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Chloroethynyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bond is highly reactive, allowing for easy substitution reactions. The ethynyl group can participate in addition reactions, leading to the formation of new carbon-silicon bonds. These reactions are often facilitated by catalysts and specific reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to (Chloroethynyl)silane include:
- Trichlorosilane
- Chlorodimethylsilane
- Trimethylsilyl chloride
- Phenylsilane
Uniqueness
What sets (Chloroethynyl)silane apart from these similar compounds is its unique combination of a chlorine atom and an ethynyl group bonded to silicon. This combination imparts distinct reactivity and properties, making it particularly useful in specialized applications such as the synthesis of silicon-containing polymers and advanced materials .
Propiedades
Fórmula molecular |
C2ClSi |
|---|---|
Peso molecular |
87.56 g/mol |
InChI |
InChI=1S/C2ClSi/c3-1-2-4 |
Clave InChI |
OSQMKESLJBGIOI-UHFFFAOYSA-N |
SMILES canónico |
C(#CCl)[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


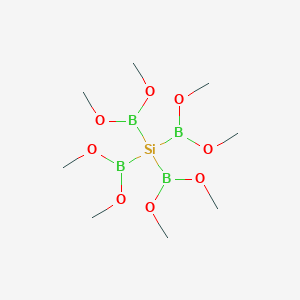
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
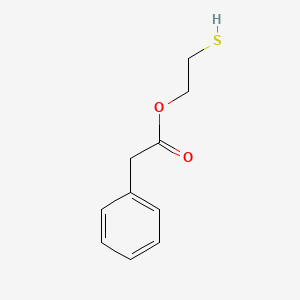
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
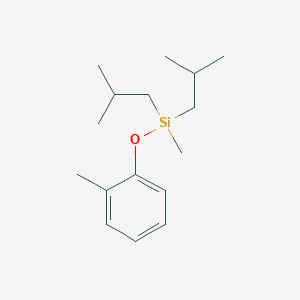
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
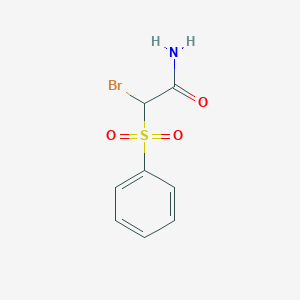
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
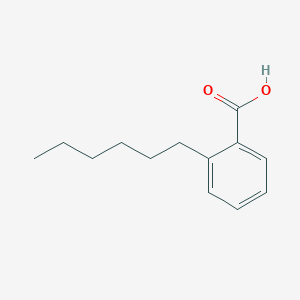
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
